2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone
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Overview
Description
2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives This compound is characterized by the presence of a dimethylphenoxy group and a trifluoromethyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Phenoxyethanone Core: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the phenoxyethanone core.
Introduction of the Piperazine Moiety: The next step involves the reaction of the phenoxyethanone core with a piperazine derivative that contains the trifluoromethyl and hydroxy substituents. This step may require the use of coupling reagents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may also be used as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its properties could also make it useful in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and hydroxy groups may play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenoxy)ethanone: Lacks the piperazine moiety and trifluoromethyl group.
1-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone: Lacks the phenoxy group.
2-(3,5-Dimethylphenoxy)-1-piperazin-1-ylethanone: Lacks the trifluoromethyl and hydroxy substituents.
Uniqueness
The uniqueness of 2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and piperazine moieties, along with the trifluoromethyl and hydroxy groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O3/c1-13-8-14(2)10-15(9-13)26-11-16(24)23-6-4-22(5-7-23)12-17(3,25)18(19,20)21/h8-10,25H,4-7,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFJUARGOGULRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)CC(C)(C(F)(F)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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